5-Chloro-2-furaldehyde
Overview
Description
5-Chloro-2-furaldehyde, also known as 5-chlorofurfural, is an organic compound with the molecular formula C5H3ClO2. It is a derivative of furan, characterized by the presence of a chlorine atom at the 5-position and an aldehyde group at the 2-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
5-Chloro-2-furaldehyde, also known as 5-chlorofuran-2-carbaldehyde, primarily targets aniline and aniline hydrochloride . These targets play a significant role in the formation of bis-(phenylamino) derivatives .
Mode of Action
The interaction of this compound with its targets results in the formation of bis-(phenylamino) derivatives . This reaction occurs without the cleavage of the furan ring . Additionally, this compound undergoes coupling with ethyl acetoacetate to form the corresponding ethyl bis-acetoacetate .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of pentose sugar derived from hemicellulose to furfural . This compound is then transformed into furfuryl alcohol via metal-doped catalysed hydrogenation . The furfuryl alcohol serves as a precursor to form ethyl levulinate, a valuable platform chemical derived from biomass .
Pharmacokinetics
It’s known that the compound is a white to yellow powder or crystal and is stored at temperatures between 2-8°C .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of bis-(phenylamino) derivatives and ethyl bis-acetoacetate . These compounds have potential applications in various chemical reactions and processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at temperatures between 2-8°C to maintain its stability . Furthermore, it’s important to handle the compound in a well-ventilated area or outdoors to avoid breathing in dust, fume, gas, mist, vapors, or spray .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-furaldehyde plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with aniline and aniline hydrochloride to form bis-(phenylamino) derivatives without the furan ring cleavage . Additionally, it undergoes coupling with ethyl acetoacetate to form the corresponding ethyl bis-acetoacetate
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by acting as an inhibitor in fermentation processes . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. The inhibitory effects of this compound on fermentation processes suggest that it can interfere with normal cellular activities, leading to altered metabolic states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It reacts with aniline and aniline hydrochloride to form bis-(phenylamino) derivatives . This reaction indicates that the compound can form stable complexes with other molecules, potentially inhibiting or activating specific enzymes. The formation of these complexes can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under certain conditions but can degrade under others . Long-term studies have shown that it can cause persistent changes in cellular function, particularly in in vitro and in vivo studies. The stability and degradation of this compound are crucial factors in determining its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact becomes significant only above certain concentrations. Understanding these dosage effects is essential for determining safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into other compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways highlights its potential impact on overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions can influence the compound’s accumulation in certain cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can influence its activity, as it may interact with different biomolecules depending on its location within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-furaldehyde can be synthesized through several methods. One common approach involves the chlorination of furfural, where furfural is treated with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 5-position. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like aniline or thiols under basic conditions.
Major Products:
Oxidation: 5-Chloro-2-furoic acid.
Reduction: 5-Chloro-2-furfuryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-furaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development due to its reactivity and ability to form diverse chemical structures.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
5-Nitro-2-furaldehyde: Similar structure but with a nitro group instead of a chlorine atom.
5-Bromo-2-furaldehyde: Similar structure but with a bromine atom instead of a chlorine atom.
5-Hydroxymethyl-2-furaldehyde: Similar structure but with a hydroxymethyl group instead of a chlorine atom.
Uniqueness: 5-Chloro-2-furaldehyde is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable intermediate in various chemical syntheses, offering different reactivity compared to its analogs .
Properties
IUPAC Name |
5-chlorofuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-5-2-1-4(3-7)8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAUAVDWXYXXGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944117 | |
Record name | 5-Chlorofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21508-19-0 | |
Record name | 2-Furancarboxaldehyde, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021508190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the research provide about the structural characteristics of 5-Chloro-2-furaldehyde and its derivatives?
A1: The research primarily focuses on a derivative of this compound, specifically its thiosemicarbazone form. [] This derivative is formed through a reaction with thiosemicarbazide. While the parent compound's structure isn't extensively discussed, the research highlights the planar structure of (Z)-5-Chlorofuran-2-carbaldehyde oxime. [] This oxime derivative exhibits intermolecular hydrogen bonding in its crystal structure, forming zigzag chains. [] Further structural insights into this compound itself would require additional investigation.
Q2: How is this compound being utilized in the development of metal complexes, and what analytical techniques are employed to characterize these complexes?
A2: The research demonstrates the use of this compound thiosemicarbazone as a ligand for complexation with divalent metal ions like nickel, copper, and zinc. [] This complexation is achieved through a reaction between the pre-synthesized thiosemicarbazone ligand and the respective metal salts. The resulting metal complexes are then meticulously characterized using a combination of analytical techniques. These techniques include elemental analysis to determine the elemental composition and purity, infrared (IR) spectroscopy to identify functional groups and bonding patterns, ultraviolet-visible (UV-Vis) spectroscopy to analyze electronic transitions, mass spectrometry to determine the molecular weight and fragmentation patterns, and proton nuclear magnetic resonance (1H NMR) spectroscopy to elucidate the structure and environment of hydrogen atoms within the complexes. [] These comprehensive analyses provide valuable insights into the successful synthesis and structural characteristics of the metal complexes derived from this compound thiosemicarbazone.
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